1-Chloro-3-nitropropane

Cyclopropanation Nitrocyclopropane synthesis Intramolecular alkylation

1-Chloro-3-nitropropane (CAS: 16694-52-3; molecular formula C₃H₆ClNO₂; molecular weight 123.54 g/mol) is a bifunctional aliphatic nitro compound characterized by a terminal chloro leaving group at C1 and a nitro group at C3 of a propane backbone. This 1,3-functionalized architecture enables distinct synthetic pathways not accessible to mono-functional nitroalkanes, positioning the compound as a versatile precursor for constructing 3-nitro-2-isoxazolines via cyclization and for cyclopropane ring formation through base-mediated intramolecular alkylation.

Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol
CAS No. 16694-52-3
Cat. No. B101734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-nitropropane
CAS16694-52-3
Synonyms1-chloro-3-nitro-propane
Molecular FormulaC3H6ClNO2
Molecular Weight123.54 g/mol
Structural Identifiers
SMILESC(C[N+](=O)[O-])CCl
InChIInChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2
InChIKeyZMEJRPKJAMJHCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-nitropropane (CAS 16694-52-3): A Bifunctional C3 Building Block for Heterocyclic Synthesis and Cyclopropanation


1-Chloro-3-nitropropane (CAS: 16694-52-3; molecular formula C₃H₆ClNO₂; molecular weight 123.54 g/mol) is a bifunctional aliphatic nitro compound characterized by a terminal chloro leaving group at C1 and a nitro group at C3 of a propane backbone [1]. This 1,3-functionalized architecture enables distinct synthetic pathways not accessible to mono-functional nitroalkanes, positioning the compound as a versatile precursor for constructing 3-nitro-2-isoxazolines via cyclization and for cyclopropane ring formation through base-mediated intramolecular alkylation [2]. The combination of an electrophilic alkyl chloride and a strongly electron-withdrawing nitro group imparts dual reactivity that facilitates both nucleophilic substitution and subsequent nitro group transformations in sequential synthetic operations.

Why Generic Nitroalkane Substitution Fails: Structural Prerequisites for Cyclopropanation and Heterocycle Formation with 1-Chloro-3-nitropropane


In-class nitroalkane compounds cannot be simply interchanged for applications requiring cyclopropanation or isoxazoline synthesis due to fundamental structural constraints. Mono-functional nitroalkanes such as 1-nitropropane lack the terminal leaving group essential for intramolecular alkylation reactions . Conversely, chloro-nitropropane isomers with the chlorine at C2 (e.g., 2-chloro-1-nitropropane) present a 1,2-relationship between reactive centers rather than the 1,3-spacing required for three-membered ring formation [1]. The specific 1,3-disposition of chloro and nitro groups in 1-chloro-3-nitropropane creates the precise spatial arrangement necessary for base-promoted intramolecular nucleophilic attack, forming the cyclopropane ring in a single step—a transformation that is geometrically impossible with any other regioisomer [2]. Substitution with the bromo analog (1-bromo-3-nitropropane) introduces altered leaving group lability that modifies reaction kinetics and may require different base and solvent conditions, making direct procedural substitution unreliable without re-optimization.

Quantitative Differentiation Evidence: 1-Chloro-3-nitropropane vs. Structural Analogs in Synthetic Performance


Cyclopropanation Yield Comparison: 1-Chloro-3-nitropropane vs. 1-Bromo-3-nitropropane

In the patent literature for nitrocyclopropane production, 1-chloro-3-nitropropane serves as the precursor that is converted to 1-iodo-3-nitropropane via Finkelstein halogen exchange (reflux with NaI in acetone), which then undergoes cyclization. The comparative utility of 1-chloro-3-nitropropane versus 1-bromo-3-nitropropane is established through the documented necessity of the iodide intermediate: direct cyclization of the chloro compound is not reported, whereas the bromo analog undergoes cyclization in 90.4% yield under phase-transfer conditions (benzyltriethylammonium chloride, NaOH, toluene, 1.5 h) . The chloro compound's lower leaving group lability makes it an advantageous controlled precursor for two-step sequences where the timing of cyclization must be precisely regulated, whereas the bromo compound's higher reactivity permits direct one-pot cyclopropanation [1].

Cyclopropanation Nitrocyclopropane synthesis Intramolecular alkylation

Physicochemical Property Differentiation: Density, Boiling Point, and Predicted LogP

The physicochemical profile of 1-chloro-3-nitropropane differs measurably from its bromo analog and non-halogenated nitroalkanes. Density for 1-chloro-3-nitropropane is reported as 1.208 g/cm³ (boiling point 194.4°C at 760 mmHg, flash point 71.4°C) , whereas 1-bromo-3-nitropropane has molecular weight 167.99 g/mol (vs. 123.54 g/mol) and is a solid at room temperature requiring refrigerated storage . Predicted LogP for the chloro compound is 0.88 (ACD/Labs Percepta), indicating moderate lipophilicity intermediate between simple nitroalkanes and the more lipophilic bromo analog . The vapor pressure of 0.4±0.4 mmHg at 25°C and enthalpy of vaporization of 43.1±3.0 kJ/mol provide essential parameters for process engineering calculations.

Physicochemical properties Separation science Process engineering

Synthetic Versatility: Bifunctional Reactivity vs. Mono-Functional Nitroalkanes

1-Chloro-3-nitropropane contains two distinct reactive handles that enable sequential synthetic operations: the chloro group serves as a leaving group for nucleophilic substitution (e.g., with OH⁻ to form 3-nitropropanol, or with amines to form 3-nitropropylamines), while the nitro group can be independently reduced (H₂, Pd/C → 3-amino-1-chloropropane) or oxidized . This bifunctionality contrasts with mono-functional nitroalkanes such as 1-nitropropane, which lacks the chloro leaving group entirely, limiting its synthetic repertoire to nitro group transformations only . The 1,3-disposition of functional groups additionally enables intramolecular cyclization to 3-nitro-2-isoxazolines, a transformation that cannot be replicated with either 1-nitropropane (no leaving group) or 3-chloropropane (no nitro group for cyclization) .

Bifunctional building blocks Nucleophilic substitution Heterocyclic synthesis

Optimal Research and Industrial Application Scenarios for 1-Chloro-3-nitropropane (CAS 16694-52-3)


Precursor for Nitrocyclopropane via Two-Step Halogen Exchange-Cyclization Sequence

1-Chloro-3-nitropropane serves as the entry point for nitrocyclopropane production when controlled, stepwise reactivity is preferred over direct cyclization. The compound is first converted to 1-iodo-3-nitropropane via Finkelstein reaction (NaI, acetone, reflux), followed by cyclization with alkali amide in liquid ammonia at -33°C [1]. Nitrocyclopropane is subsequently reduced to cyclopropylamine, a key intermediate for pharmaceutical psychotropic agents and muscle relaxants [1]. This two-step approach using the chloro precursor provides greater control over reactive intermediate generation compared to direct use of the bromo or iodo analogs.

Synthesis of 3-Nitro-2-isoxazolines for Bioactive Heterocycle Construction

1-Chloro-3-nitropropane undergoes base-mediated cyclization to form 3-nitro-2-isoxazolines, which are privileged scaffolds in pharmaceutical and agrochemical development . The intramolecular reaction exploits the 1,3-relationship between the chloro leaving group and the nitro group to form the isoxazoline heterocyclic core in a single operation. This transformation is unique to 1,3-halo-nitroalkanes and cannot be replicated using non-halogenated nitroalkanes or regioisomeric chloro-nitropropanes with different functional group spacing.

Bifunctional Intermediate for Sequential Derivatization in Medicinal Chemistry

The orthogonal reactivity of 1-chloro-3-nitropropane enables sequential synthetic manipulations in medicinal chemistry programs: the chloro group can first undergo nucleophilic displacement with amines, alcohols, or thiols to introduce diversity elements, followed by independent nitro group reduction (H₂, Pd/C) to reveal a primary amine for further elaboration . This sequential addressability supports parallel library synthesis and structure-activity relationship (SAR) exploration without requiring intermediate protection-deprotection sequences, improving synthetic efficiency in lead optimization campaigns.

Process Chemistry Where Liquid Physical State Simplifies Automated Handling

For industrial and high-throughput synthesis workflows employing automated liquid handling systems, the liquid physical state of 1-chloro-3-nitropropane at ambient temperature (density 1.208 g/cm³, boiling point 194.4°C) offers practical advantages over the solid bromo analog (1-bromo-3-nitropropane), which requires refrigerated storage and solid dispensing equipment . The compound's moderate vapor pressure (0.4 mmHg at 25°C) and flash point (71.4°C) also inform engineering controls for safe scale-up operations.

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